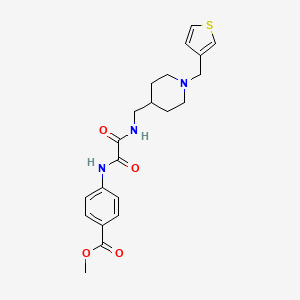![molecular formula C20H22N2O5S B2695943 1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid CAS No. 710990-72-0](/img/structure/B2695943.png)
1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid, commonly known as ASP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. ASP belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of ASP involves the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and survival. ASP has been shown to bind to the active site of matrix metalloproteinases, thereby inhibiting their activity and preventing the degradation of the extracellular matrix. ASP also inhibits the activity of phosphoinositide 3-kinase and Akt, which are involved in cell survival and proliferation. By inhibiting these pathways, ASP induces apoptosis and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
ASP has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth and survival, anti-inflammatory effects, and modulation of immune function. ASP has also been reported to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
ASP has several advantages for lab experiments, including its high potency and selectivity, which make it a useful tool for studying specific enzymes and signaling pathways. ASP also has good solubility in aqueous and organic solvents, which makes it easy to handle in lab experiments. However, ASP has some limitations, including its potential toxicity and the need for appropriate safety measures when handling the compound.
Zukünftige Richtungen
ASP has several potential future directions for scientific research, including its use in combination with other drugs for cancer treatment, the development of ASP analogs with improved pharmacokinetic properties, and the study of ASP in other disease models such as neurodegenerative disorders. ASP also has potential applications in drug delivery systems and nanotechnology, which may further enhance its therapeutic properties.
Conclusion:
In conclusion, ASP is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. ASP has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth and survival, anti-inflammatory effects, and modulation of immune function. ASP has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations, including potential toxicity. Future research on ASP may lead to the development of novel therapeutic strategies for cancer and other diseases.
Synthesemethoden
ASP can be synthesized using a multistep reaction sequence. The first step involves the preparation of 4-(acetylamino)phenylsulfonyl chloride, which is then reacted with piperidine-4-carboxylic acid to obtain ASP. The purity and yield of the final product can be improved by using appropriate purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
ASP has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation-related disorders. ASP has been shown to inhibit the activity of several enzymes and signaling pathways involved in cancer cell growth and survival, including matrix metalloproteinases, phosphoinositide 3-kinase, and Akt. ASP has also been reported to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
1-(4-acetamidophenyl)sulfonyl-4-phenylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-15(23)21-17-7-9-18(10-8-17)28(26,27)22-13-11-20(12-14-22,19(24)25)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGSLSKOMBMYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

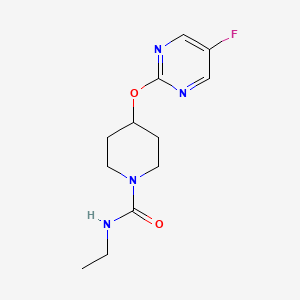
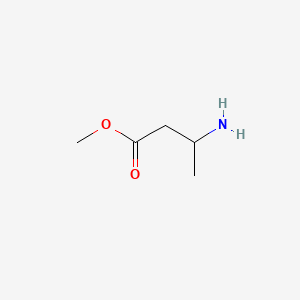
![2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride](/img/structure/B2695865.png)
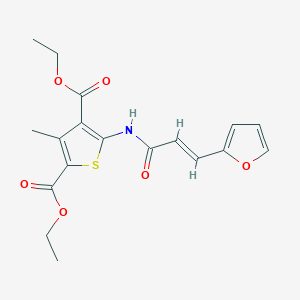
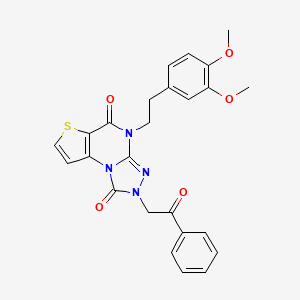
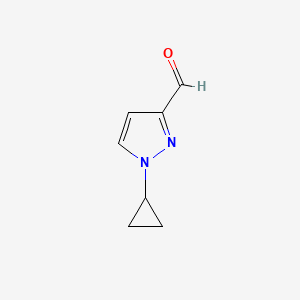
![methyl 1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2695872.png)
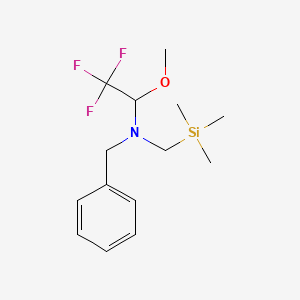
![7-(Diethylamino)-2-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2695876.png)
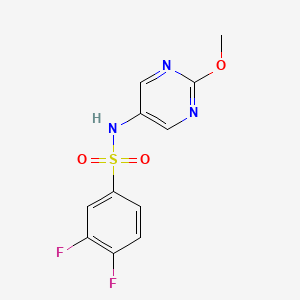
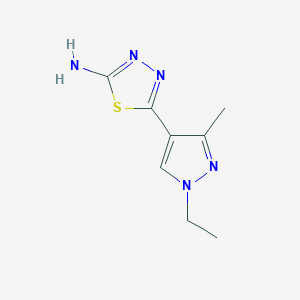
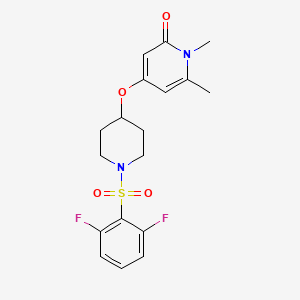
![(3Z)-3-phenyl-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one](/img/structure/B2695881.png)
